molecular formula C19H18F3NO2 B6640609 4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide

4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide

Cat. No. B6640609
M. Wt: 349.3 g/mol
InChI Key: VSJZMQFFNAZIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for proper brain function. Inhibition of these enzymes leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to improve memory and cognitive function in animal models of Alzheimer's and Parkinson's diseases. It has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide in laboratory experiments include its high purity and stability. It is also a potent inhibitor of AChE and BChE enzymes, making it an ideal compound for studying the effects of cholinesterase inhibition on cognitive function. However, one limitation of using this compound is that it can be expensive and difficult to synthesize in large quantities.

Future Directions

There are several future directions for the use of 4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide in scientific research. One direction is to study its potential as a treatment for other neurodegenerative diseases such as Huntington's disease. Another direction is to investigate its potential as a therapeutic agent for other conditions such as depression and anxiety. Additionally, further studies can be conducted to optimize the synthesis method of this compound to increase its yield and reduce its cost.

Synthesis Methods

The synthesis of 4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide involves the reaction of 4,4,4-trifluoro-3-phenylbutanone with 2-amino-1-indanol in the presence of acetic acid. The resulting product is purified by column chromatography to obtain the final compound. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

The scientific research application of 4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide is vast and varied. This compound has been studied in various fields such as medicinal chemistry, neuroscience, and pharmacology. It has been found to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.

properties

IUPAC Name

4,4,4-trifluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)15(12-6-2-1-3-7-12)11-17(25)23-18-14-9-5-4-8-13(14)10-16(18)24/h1-9,15-16,18,24H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJZMQFFNAZIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)NC(=O)CC(C3=CC=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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